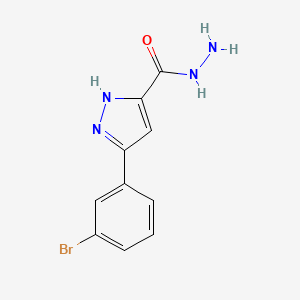
4-amino-2,5-difluorobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2,5-difluorobenzaldehyde is an organic compound that belongs to the class of fluorinated benzaldehydes It is characterized by the presence of two fluorine atoms and an amino group attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-2,5-difluorobenzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 2,5-difluorobenzaldehyde.
Amination Reaction: The introduction of the amino group can be achieved through a nucleophilic substitution reaction. This involves reacting 2,5-difluorobenzaldehyde with an appropriate amine source under controlled conditions.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. Common solvents used include tetrahydrofuran or dimethylformamide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. Advanced purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzaldehydes.
Scientific Research Applications
4-Amino-2,5-difluorobenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 4-amino-2,5-difluorobenzaldehyde involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or enzymes. The amino group can form hydrogen bonds, further stabilizing its interactions with biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
2,5-Difluorobenzaldehyde: Lacks the amino group, making it less versatile in terms of chemical reactivity.
4-Amino-3,5-difluorobenzaldehyde: Similar structure but with different fluorine atom positions, leading to different chemical properties.
4-Amino-2,4-difluorobenzaldehyde: Another isomer with different fluorine positions, affecting its reactivity and applications.
Uniqueness: 4-Amino-2,5-difluorobenzaldehyde is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties
Properties
CAS No. |
2648956-90-3 |
|---|---|
Molecular Formula |
C7H5F2NO |
Molecular Weight |
157.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



